Cas no 15212-80-3 (1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid)
1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid
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- Inchi: 1S/C10H8ClN3O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
- InChI Key: WSKMGVNZKHXHLT-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C(Cl)=C(C(O)=O)N=N1
1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM506184-1g |
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylicacid |
15212-80-3 | 97% | 1g |
$297 | 2022-09-29 | |
| Enamine | EN300-6759330-0.05g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 0.05g |
$162.0 | 2023-05-30 | |
| Enamine | EN300-6759330-0.1g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 0.1g |
$241.0 | 2023-05-30 | |
| Enamine | EN300-6759330-0.25g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 0.25g |
$347.0 | 2023-05-30 | |
| Enamine | EN300-6759330-0.5g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 0.5g |
$546.0 | 2023-05-30 | |
| Enamine | EN300-6759330-1.0g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 1g |
$699.0 | 2023-05-30 | |
| Enamine | EN300-6759330-2.5g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 2.5g |
$1370.0 | 2023-05-30 | |
| Enamine | EN300-6759330-5.0g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 5g |
$2028.0 | 2023-05-30 | |
| Enamine | EN300-6759330-10.0g |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid |
15212-80-3 | 95% | 10g |
$3007.0 | 2023-05-30 | |
| 1PlusChem | 1P028KFJ-50mg |
1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylicacid |
15212-80-3 | 95% | 50mg |
$255.00 | 2024-06-20 |
1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid
Introduction to 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic Acid (CAS No. 15212-80-3)
1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique triazole core and chloro substituent. This compound, identified by the chemical abstracts service number CAS No. 15212-80-3, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The benzyl group and the carboxylic acid moiety further enhance its utility, making it a valuable intermediate in the synthesis of various bioactive molecules.
The triazole ring is a prominent heterocyclic structure in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding interactions. This feature makes triazole derivatives highly suitable for designing molecules with enhanced binding affinity and selectivity. In particular, the presence of a chloro substituent at the 5-position of the triazole ring introduces electrophilic centers that can be readily functionalized, enabling the construction of more complex molecular architectures.
Recent advancements in pharmaceutical research have highlighted the importance of 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid in the development of novel therapeutic agents. Studies have demonstrated its potential as a precursor in the synthesis of inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as candidates for treating inflammatory diseases and infectious disorders. The carboxylic acid functionality allows for further derivatization into esters or amides, expanding its synthetic utility.
The benzyl group in this molecule not only contributes to its structural stability but also serves as a handle for additional modifications. This versatility has been leveraged in the design of peptidomimetics and other protein-targeting ligands. The chloro substituent at the 5-position of the triazole ring is particularly noteworthy, as it can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
In recent years, there has been growing interest in utilizing 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid as a building block in fragment-based drug discovery. The triazole core provides a scaffold that can be easily modified to optimize pharmacokinetic properties and target specificity. Researchers have reported successful cases where this compound served as a key intermediate in generating lead compounds with promising biological activity. The ability to fine-tune its structure through strategic modifications has made it an indispensable tool in medicinal chemistry.
The synthesis of 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic significance. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole ring. Subsequent functionalization steps introduce the chloro and benzyl groups while maintaining regioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and palladium-mediated couplings, have been employed to enhance yield and purity.
The chemical properties of this compound make it an attractive candidate for further exploration in drug discovery programs. Its solubility profile and stability under various conditions are favorable for both laboratory-scale synthesis and industrial production. Additionally, its compatibility with high-throughput screening assays allows for rapid evaluation of its biological activity against a wide range of targets.
Future research directions may focus on expanding the chemical space accessible through derivatives of 1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid. By incorporating different substituents or exploring novel synthetic routes, scientists aim to uncover new therapeutic opportunities. The integration of computational chemistry techniques will likely play a crucial role in predicting and optimizing the properties of these derivatives.
In conclusion,1-Benzyl-5-chloro-1H-[1,2,3]triazole-4-carboxylic acid (CAS No. 15212-80-3) represents a cornerstone compound in pharmaceutical chemistry due to its structural features and synthetic versatility. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry research. As new methodologies emerge and our understanding of biological pathways deepens,this compound will continue to be a valuable asset in the quest for innovative therapeutic solutions.
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